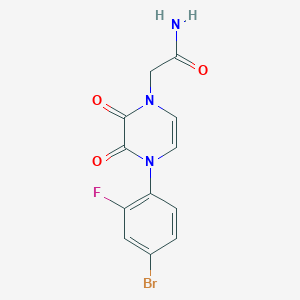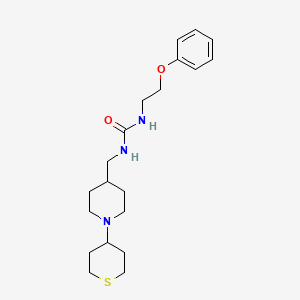
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide, also known as BHPI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHPI belongs to the class of indoline carboxamides, which have been found to exhibit various biological activities.
Mechanism of Action
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide acts as a competitive antagonist of the 5-HT7 receptor, binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor and a subsequent decrease in downstream signaling pathways. This compound also acts as an agonist of the sigma-1 receptor, binding to the receptor and increasing its activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention, as well as reduce anxiety and depression-like behaviors. This compound has also been found to exhibit analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the 5-HT7 and sigma-1 receptors, making it a useful tool for studying the function of these receptors. This compound also has a high affinity for these receptors, allowing for low concentrations to be used in experiments. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and depression. Another area of interest is the development of new derivatives of this compound with improved solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on downstream signaling pathways.
Synthesis Methods
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with benzhydrylamine, followed by cyclization and subsequent reaction with chloroacetyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-benzhydryl-5-(pyridin-4-yl)indoline-1-carboxamide has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various neurological processes such as sleep, mood regulation, and memory formation. This compound has also been found to have a high affinity for the sigma-1 receptor, which is involved in pain perception and cognitive function.
properties
IUPAC Name |
N-benzhydryl-5-pyridin-4-yl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c31-27(29-26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)30-18-15-24-19-23(11-12-25(24)30)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUGHQQTXMAJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2974066.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2974067.png)



![ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2974076.png)



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)
![N-(2,2-di(furan-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2974084.png)
![2-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2974085.png)

